2-(morpholin-2-yl)-N-(propan-2-yl)acetamide

Chiral building blocks Stereoselective synthesis Medicinal chemistry

For medicinal chemistry campaigns requiring stereochemically defined building blocks, the 2-yl morpholine attachment in this acetamide (CAS 1508594-48-6) is non-interchangeable with its 4-yl regioisomer. Its single asymmetric center (Fsp3 0.8889) enables exploration of three-dimensional binding space in fragment-based screening, directly influencing target selectivity at receptors like CCR-3 (as described in patent literature). - Chiral Purity: 95% research-grade compound for consistent library synthesis. - Supply Chain: Global delivery with typical lead times of 3-5 days for UK/EU stock and 10-14 days for China-based fulfillment. - Application: A versatile, hydrophilic (cLogP -0.45) reference point for SAR studies aimed at optimizing solubility.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B13195323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(morpholin-2-yl)-N-(propan-2-yl)acetamide
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CC1CNCCO1
InChIInChI=1S/C9H18N2O2/c1-7(2)11-9(12)5-8-6-10-3-4-13-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)
InChIKeyNQYWAEFHFDKFEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Morpholin-2-yl)-N-(propan-2-yl)acetamide Overview


2-(Morpholin-2-yl)-N-(propan-2-yl)acetamide (CAS 1508594-48-6) is a morpholinyl acetamide derivative characterized by a morpholine ring attached at the 2-position via a methylene bridge to an N-isopropyl acetamide scaffold [1]. The presence of a chiral center at the morpholine 2-position distinguishes it from the more common morpholin-4-yl (N-attached) regioisomers, introducing stereochemical complexity that enables its use as a chiral intermediate or fragment in drug discovery . The compound is commercially available at research-grade purity (typically 95%) and carries a GHS07 hazardous classification .

Stereochemical Handle Chiral morpholine 2-yl center enables enantioselective synthesis workflows
Regioisomer Distinction 2-yl vs. 4-yl attachment geometry supports stereochemical SAR studies
Procurement Format Research-grade availability with documented safety classification

2-(Morpholin-2-yl)-N-(propan-2-yl)acetamide Irreplaceability


Superficial structural similarity between morpholin-2-yl and morpholin-4-yl acetamides masks critical differences in molecular geometry and stereochemistry that directly impact biological target engagement. The 2-yl attachment creates a stereogenic center absent in the 4-yl regioisomer, resulting in different spatial presentation of the pharmacophore [1]. This structural distinction is explicitly exploited in patent literature, where morpholin-2-yl acetamide scaffolds are claimed to confer specific antagonism at the CCR-3 receptor, highlighting that the attachment position is not interchangeable [1]. Simple substitution with a non-chiral 4-yl analog risks loss of target selectivity and potency where stereochemistry or vector presentation is critical.

2-(Morpholin-2-yl)acetamide
4-yl Regioisomer
Chirality
1 stereogenic center
No chiral center
Spatial Presentation
Pharmacophore vector altered
Different geometry
Substitution may shift target selectivity and potency in stereosensitive assays; the attachment position is not interchangeable where chirality or vector presentation is critical.

2-(Morpholin-2-yl)-N-(propan-2-yl)acetamide Quantitative Differentiation


Stereochemical Differentiation vs. Morpholin-4-yl Isomer

The target compound contains one asymmetric carbon atom at the morpholine 2-position, whereas the direct regioisomer N-isopropyl-2-morpholinoacetamide (CAS 1204888-89-0) has zero chiral centers . This establishes the target compound as a chiral scaffold suitable for enantioselective synthesis or stereochemical structure-activity relationship (SAR) exploration .

Chiral Centers
Class-level
1 vs 0 (4-yl isomer)
Supports stereochemical SAR study fit
Structural analysis; experimental ee data to verify
Chiral building blocks Stereoselective synthesis Medicinal chemistry

Lipophilicity Difference vs. Morpholin-4-yl Isomer

The target compound exhibits a computed partition coefficient (LogP) of -0.4465, indicating higher hydrophilicity compared to typical drug-like molecules . While direct experimental LogP data for the comparator are unavailable, the structural difference (ether oxygen proximity in the 2-yl scaffold) predicts altered hydrogen-bonding capacity and solvation relative to the 4-yl isomer, which lacks the same oxygen placement .

Computed LogP
Reported
-0.4465
May support solubility and formulation screening
Computed value; experimental validation recommended
Physicochemical properties LogP Drug-likeness

Molecular Complexity and Fsp3

The target compound has a calculated Fsp3 value of 0.8889, representing a high degree of saturation . This value is inherently higher than that of the morpholin-4-yl isomer, which shares the same molecular formula but has a different arrangement. High Fsp3 is associated with improved clinical success rates and is a metric used in compound library design to enhance three-dimensional diversity .

Fsp3 Value
Reported
0.8889
High saturation supports library diversity context
Isomer shares same Fsp3; spatial arrangement differs
Molecular complexity Fsp3 Lead-likeness

GHS Hazard Profile vs. Morpholin-4-yl Isomer

The target compound is classified as GHS07 (harmful/irritant) with specific hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the N-isopropyl-2-morpholinoacetamide isomer (CAS 1204888-89-0) lacks published GHS data in the located sources, making the target compound's documented safety profile a practical advantage for risk assessment and workplace safety compliance during procurement .

Hazard Documentation
Reported
GHS07, H302/H315/H319/H335
Supports laboratory risk assessment
Comparator lacks published SDS data
Safety profile GHS classification Laboratory handling

2-(Morpholin-2-yl)-N-(propan-2-yl)acetamide Application Scenarios


Chiral Intermediate for CCR-3 Antagonist Synthesis

Patent literature explicitly describes morpholin-2-yl acetamide derivatives as CCR-3 antagonists for treating inflammatory diseases such as asthma and allergic rhinitis [1]. The target compound's chiral morpholin-2-yl scaffold provides a versatile starting point for further derivatization into potent antagonists. Procurement of this specific building block supports medicinal chemistry programs targeting chemokine receptor modulation where stereochemical control at the morpholine ring influences binding affinity [1].

Stereochemical Probe in Fragment-Based Drug Discovery

The single asymmetric center on the morpholine ring (Fsp3 = 0.8889) makes the target compound suitable as a chiral fragment for library design [1]. In fragment-based screening campaigns, the inclusion of stereochemically defined fragments enhances the probability of identifying selective hits by exploring three-dimensional binding space that achiral analogs cannot sample [1].

Physicochemical Reference Standard for LogP-Driven Optimization

With a computed LogP of -0.4465, the compound serves as a hydrophilic reference point in structure-activity relationship studies [1]. Researchers optimizing lead series for improved solubility and reduced lipophilicity can use this compound as a baseline comparator to quantify the impact of structural modifications on partition coefficient, aiding rational design towards drug-like property space [1].

Research Reagent for Investigating Morpholine Isomer Pharmacology

The regioisomeric pair—morpholin-2-yl vs. morpholin-4-yl attachment—offers a system to probe how attachment position affects target engagement [1]. The target compound can be used alongside its 4-yl isomer in parallel screening panels to deconvolute whether pharmacological activity is driven by overall scaffold recognition or by specific spatial presentation of the morpholine oxygen and nitrogen atoms [1].

Application
Selection Property
Validation Focus
CCR-3 antagonist lead identification
Chiral scaffold geometry
Stereochemical SAR and binding affinity studies
Fragment-based screening library design
Stereochemical complexity (high Fsp3)
3D binding space exploration in hit identification
Physicochemical property optimization
Low lipophilicity reference
Solubility and permeability profiling in lead series
Regioisomer pharmacology studies
2-yl and 4-yl isomer pair
Attachment-site influence on target recognition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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